3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridino[2,3-d]pyridino[1,2-a]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Addition of the Imino Group: The imino group is typically introduced through condensation reactions with amines or imines.
Functionalization with Methyl and Phenylethyl Groups: These groups are added through alkylation reactions using alkyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving inhibition or activation of these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(2-ethoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
The uniqueness of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C28H26N4O3S/c1-18-11-12-22(16-20(18)3)36(34,35)24-17-23-27(30-26-19(2)8-7-14-32(26)28(23)33)31(25(24)29)15-13-21-9-5-4-6-10-21/h4-12,14,16-17,29H,13,15H2,1-3H3 |
InChI Key |
XHWPBZMAXDNVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.